1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one 1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 900892-67-3
VCID: VC6898950
InChI: InChI=1S/C29H27N5O2/c1-21-9-8-14-33-26(21)30-27-24(28(33)35)19-25(34(27)20-22-10-4-2-5-11-22)29(36)32-17-15-31(16-18-32)23-12-6-3-7-13-23/h2-14,19H,15-18,20H2,1H3
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Molecular Formula: C29H27N5O2
Molecular Weight: 477.568

1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

CAS No.: 900892-67-3

Cat. No.: VC6898950

Molecular Formula: C29H27N5O2

Molecular Weight: 477.568

* For research use only. Not for human or veterinary use.

1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one - 900892-67-3

Specification

CAS No. 900892-67-3
Molecular Formula C29H27N5O2
Molecular Weight 477.568
IUPAC Name 6-benzyl-10-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Standard InChI InChI=1S/C29H27N5O2/c1-21-9-8-14-33-26(21)30-27-24(28(33)35)19-25(34(27)20-22-10-4-2-5-11-22)29(36)32-17-15-31(16-18-32)23-12-6-3-7-13-23/h2-14,19H,15-18,20H2,1H3
Standard InChI Key XFGGTYHSJQATFH-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6

Introduction

The compound 1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule with a unique structural framework. It integrates a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, a benzyl group, and a phenylpiperazine moiety. This combination suggests potential interactions with biological targets, particularly due to the presence of nitrogen-containing heterocycles.

Structural Features

  • Scaffold: The compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity in various medicinal chemistry applications.

  • Substituents: It includes a benzyl group and a phenylpiperazine-1-carbonyl moiety, which are crucial for its pharmacological properties.

  • Molecular Weight: Although specific data for this exact compound is not readily available, similar compounds typically have molecular weights in the range of 400-500 g/mol.

Synthesis Methods

The synthesis of such complex heterocyclic compounds often involves multi-step reactions. Common methods include:

  • Cyclization Reactions: These are used to form the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.

  • Coupling Reactions: These are employed to attach the benzyl and phenylpiperazine groups to the core structure.

Biological Activity

Compounds with similar structures have shown significant biological activities:

  • Neurotransmitter Modulation: They can interact with serotonin and dopamine receptors, suggesting potential applications in central nervous system disorders.

  • Antitumor Activity: Pyrido-pyrimidine analogues have been studied for their antitumor properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-AminoquinolineQuinoline scaffoldAntimalarial properties
Phenylpiperazine DerivativesPiperazine linked to phenyl groupsCNS activity
Pyrido-Pyrimidine AnaloguesSimilar heterocyclic structuresAntitumor activity

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